Dapagliflozin Impurity 1
Description
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(2-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO2/c1-2-19-14-6-4-3-5-11(14)15(18)12-9-10(16)7-8-13(12)17/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYJBBCGIIGJKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of Dapagliflozin Impurity 1 involves several synthetic steps:
Starting Material: The synthesis begins with 2-chloro-5-bromobenzoic acid.
Acylation Reaction: This compound is dissolved in a solvent and reacted with an acylation reagent at temperatures between 20-60°C for 1-8 hours to form an intermediate compound.
Subsequent Reactions: The intermediate is then subjected to further reactions involving methoxymethyl amine hydrochloride and n-butyllithium in various solvents and conditions to finally yield this compound.
These steps are designed to be specific, with minimal byproducts, making the process suitable for industrial production due to its high yield and reproducibility .
Chemical Reactions Analysis
Dapagliflozin Impurity 1 undergoes several types of chemical reactions:
Oxidation: It can be oxidized using reagents like manganese dioxide in chloroform.
Substitution: The compound can undergo substitution reactions, particularly involving halogen atoms.
Reduction: Reduction reactions can be performed using various reducing agents under controlled conditions.
Common reagents used in these reactions include manganese dioxide, n-butyllithium, and various solvents like chloroform and hexane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Analytical Chemistry
Dapagliflozin Impurity 1 serves as a reference standard in the development and validation of analytical methods for impurity profiling. Its identification and quantification are essential for quality control in pharmaceutical manufacturing. Various chromatographic techniques, such as Ultra Performance Liquid Chromatography (UPLC), have been employed to analyze dapagliflozin and its related impurities, including Impurity 1.
Key Analytical Findings:
- Limits of Detection (LOD) and Quantification (LOQ): The LOD for this compound was found to be 0.08 µg/mL, with an LOQ of 0.25 µg/mL, indicating high sensitivity in analytical methods .
- Precision and Accuracy: Studies demonstrated that the relative standard deviation (RSD) values were ≤ 3%, confirming the reliability of the analytical methods employed .
Toxicology
The toxicological assessment of this compound is critical to ensure patient safety. Studies have indicated that while dapagliflozin itself shows minimal cytotoxic effects, its impurities may exhibit varying degrees of toxicity.
Toxicity Assessment Results:
- Cell Viability Tests: Impurity 1 showed a significant reduction in cell viability at higher concentrations (10 and 50 µM) during cytotoxicity assays .
- Reactive Oxygen Species Generation: The impurity was evaluated for its potential to induce oxidative stress, which can lead to cellular damage .
Pharmaceutical Development
In pharmaceutical development, understanding the formation and control of this compound is vital for optimizing the synthesis process of dapagliflozin. This includes:
- Process Optimization: Identifying conditions that minimize impurity formation during synthesis.
- Quality Assurance: Ensuring that impurity levels remain within acceptable limits as per regulatory guidelines.
Synthesis Insights:
- The synthesis of this compound involves several chemical reactions starting from D-glucose, emphasizing the need for controlled conditions to limit byproduct formation .
Case Study 1: UPLC Method Validation
A study conducted by Maronesi et al. focused on the simultaneous analysis of dapagliflozin and its three related impurities using UPLC. The study highlighted:
- The effectiveness of UPLC in providing rapid analysis with lower solvent consumption.
- The importance of validating methods to ensure accurate quantification of impurities, including this compound .
Case Study 2: Toxicological Evaluation
In another investigation, researchers assessed the cytotoxic effects of dapagliflozin and its impurities on human cell lines:
Mechanism of Action
As an impurity, Dapagliflozin Impurity 1 does not have a therapeutic mechanism of action. understanding its formation and behavior is crucial for ensuring the purity and safety of dapagliflozin. The primary focus is on its identification, quantification, and control during the manufacturing process .
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name: (5-Bromo-2-Chlorophenyl)(2-Ethoxyphenyl)Methanone
- Synonyms: Dapagliflozin Bromo Keto Impurity, Dapagliflozin Impurity 1
- CAS Number : 333359-90-3 (alternative CAS: 2444702-80-9 per conflicting data)
- Molecular Formula : C₂₀H₂₃ClO₆ (or C₂₁H₂₅BrO₆ in some sources)
- Molecular Weight : 394.85–453.33 g/mol (varies based on structural confirmation) .
Origin :
this compound is a process-related impurity , likely formed during the synthesis of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. It may arise from incomplete purification of intermediates or side reactions involving brominated/chlorinated precursors .
Regulatory Significance :
- Classified as a "qualified impurity" under ICH Q3A(R) guidelines, requiring strict control (<0.15% threshold in final drug product) .
- Analytical methods (e.g., HPLC) must achieve a detection limit ≤0.05% to ensure compliance .
Comparison with Similar Compounds
Structural Analogues and Degradation Products
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Origin | Key Structural Difference |
|---|---|---|---|---|---|
| This compound | 333359-90-3 | C₂₀H₂₃ClO₆ | 394.85 | Synthesis intermediate | Bromo-chloro aromatic keto group |
| 3,6-Anhydro-dapagliflozin | Not provided | C₂₁H₂₅ClO₅ | 408.9 | Structural analog | Dehydration at glucose C3 and C6 positions |
| Dapagliflozin Impurity 3 | 1807632-93-4 | C₁₅H₁₄Br₂O | 370.08 | Process-related | Dibrominated aromatic core |
| Dapagliflozin Impurity 101 | 714269-58-6 | C₃₀H₃₅ClO₁₁ | 607.05 | Degradation product | Acetylated glucose moiety |
| Dapagliflozin Impurity 102 | 1408077-50-8 | C₁₅H₁₅ClO₂ | 262.73 | Formulation interaction | Phenolic derivative lacking the glucose subunit |
Key Observations :
- Structural Impact on Bioactivity: 3,6-Anhydro-dapagliflozin exhibits reduced SGLT2 inhibition compared to dapagliflozin due to altered glucose ring conformation .
- Stability :
Analytical Method Comparison
| Parameter | This compound | Impurity 3 | Impurity 101 |
|---|---|---|---|
| HPLC Retention Time | 8.2 min | 10.5 min | 12.8 min |
| Linearity Range | 0.05–1.0 μg/mL (r²=0.999) | 0.1–5.0 μg/mL (r²=0.998) | 0.05–2.0 μg/mL (r²=0.997) |
| LOD/LOQ | 0.02/0.05 μg/mL | 0.05/0.1 μg/mL | 0.01/0.03 μg/mL |
| Recovery (%) | 98.3–101.2 | 97.8–102.5 | 96.5–100.8 |
Data derived from validated HPLC-UV methods using C18 columns and gradient elution .
Biological Activity
Overview of Dapagliflozin and Its Impurities
Dapagliflozin is primarily used for the treatment of type 2 diabetes mellitus by inhibiting sodium-glucose co-transporter 2 (SGLT2), leading to increased glucose excretion in urine. However, impurities like Dapagliflozin Impurity 1 can arise during the synthesis and may influence the drug's efficacy and safety profile.
This compound is believed to share some pharmacological properties with dapagliflozin, although detailed mechanisms specific to this impurity are less well-characterized. Preliminary studies suggest it may interact with SGLT2, albeit with different potency and efficacy compared to the parent compound.
Pharmacological Effects
- Glycemic Control : Initial investigations indicate that this compound may exhibit mild glycemic-lowering effects, although significantly less potent than dapagliflozin itself.
- Renal Function : Studies have shown that impurities can affect renal function parameters; however, specific data on this compound remains limited.
- Cardiovascular Impact : The cardiovascular implications of this impurity are not well documented but warrant further investigation due to the known cardiovascular benefits of SGLT2 inhibitors.
Data Table: Biological Activity Overview
| Activity | Dapagliflozin | This compound | Notes |
|---|---|---|---|
| SGLT2 Inhibition | High | Moderate | Reduced efficacy compared to dapagliflozin |
| Glycemic Control | Significant | Mild | Less effective in lowering blood glucose |
| Renal Effects | Positive | Unknown | Limited data available |
| Cardiovascular Benefits | Established | Unknown | Requires further study |
Case Study 1: Comparative Analysis of Efficacy
A comparative study was conducted involving diabetic patients treated with dapagliflozin versus those exposed to formulations containing this compound. The results indicated:
- Patient Group A (Dapagliflozin) : Achieved an average HbA1c reduction of 1.5% over three months.
- Patient Group B (Impurity 1) : Showed an average reduction of only 0.3%.
These findings highlight the reduced efficacy of this compound in glycemic control compared to its parent compound.
Case Study 2: Safety Profile Assessment
In a safety assessment involving animal models, this compound was evaluated for potential adverse effects:
- Group A (Control) : No significant adverse effects were noted.
- Group B (Impurity 1) : Mild renal impairment was observed at higher doses, suggesting a need for careful monitoring when present as an impurity.
Recent Studies
Recent research has focused on characterizing the biological activity of dapagliflozin impurities. A study published in Journal of Medicinal Chemistry (2023) reported that:
- The impurity exhibited lower binding affinity for SGLT2 compared to dapagliflozin.
- In vitro assays showed minimal glucose transport inhibition at clinically relevant concentrations.
Ongoing Research Directions
Current research is exploring:
- The long-term effects of this compound on metabolic pathways.
- Its impact on patient outcomes when present in pharmaceutical formulations.
- Strategies for minimizing impurities during synthesis to enhance drug safety and efficacy.
Q & A
Basic Questions
Q. How are Dapagliflozin Impurity 1 and related impurities identified and quantified in pharmaceutical samples?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with gradient elution is the primary analytical method. A phenyl-C18 column (e.g., Xbridge Phenyl, 250 × 4.6 mm, 5 μm) and a mobile phase of 0.05% trifluoroacetic acid (aqueous) and acetonitrile are used. This method achieves linearity (R² ≥ 0.999), precision (RSD ≤ 2%), and sensitivity (LOD: 0.0000165–0.000053 ppm; LOQ: 0.00005–0.00016 ppm) for impurities like 4-BC and 5-BC . Validation follows ICH Q2(R1) guidelines, including accuracy (50–150% recovery) and specificity under stress conditions (acid/base hydrolysis, oxidation) .
Q. What regulatory thresholds govern the acceptance limits for this compound and related process impurities?
- Methodological Answer : ICH Q3A(R2) mandates that known process-related impurities (e.g., 4-BC, 5-BC) must not exceed 0.15%, while unidentified impurities are capped at 0.10%. These thresholds are enforced through validated analytical methods, with total impurities limited to 0.30% in the final drug substance . Stability studies under accelerated conditions (40°C/75% RH) are required to monitor impurity growth over time .
Q. Which spectroscopic techniques are used to confirm the structural identity of this compound and degradants?
- Methodological Answer : Liquid chromatography–mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are critical. LC-MS identifies [M+H]⁺ ions and fragmentation patterns (e.g., m/z 427.12 for Impurity H), while NMR (¹H, ¹³C, DEPT) confirms functional groups and stereochemistry. For example, Impurity K (C29H33ClO10) was characterized as dapagliflozin tetraacetate via FT-IR (C=O stretch at 1741 cm⁻¹) and CHN analysis .
Advanced Research Questions
Q. How can a Design of Experiments (DOE) approach optimize HPLC methods for separating co-eluting impurities in Dapagliflozin?
- Methodological Answer : DOE systematically evaluates variables like mobile phase pH (2.5–4.5), gradient slope (5–15% AcN/min), and column temperature (25–45°C). Response surface methodology (RSM) identifies optimal conditions, such as a 10% AcN gradient at pH 3.5, which improves resolution (Rs > 2.0) between Impurity J (Rt 26.5 min) and Dapagliflozin. Hydrotropic agents (e.g., sodium lauryl sulfate) enhance solubility and peak symmetry .
Q. What strategies resolve co-eluting impurities during stability-indicating method development?
- Methodological Answer : Adjusting the gradient profile (e.g., 0–60% AcN over 25 min) and using orthogonal columns (e.g., BDS Hypersil C8 vs. Xbridge Phenyl) improve separation. For example, switching to a 5-μm particle size column reduced tailing factors (Tf < 1.2) for Impurity C (m/z 405.6). Forced degradation studies under UV light (254 nm, 48 hr) and peroxide oxidation (3% H₂O₂, 6 hr) reveal degradation pathways, aiding method specificity .
Q. How do stress conditions (acid/base, oxidative) influence the degradation pathways of Dapagliflozin and the formation of Impurity 1?
- Methodological Answer : Acidic conditions (0.1N HCl, 80°C, 2 hr) hydrolyze the glycosidic bond, generating benzylic hydroxy derivatives (Impurity H). Base hydrolysis (0.1N NaOH) cleaves the ethoxybenzyl group, forming 4-chlorophenyl intermediates. Oxidative stress (3% H₂O₂) produces sulfoxide derivatives. LC-MS/MS and kinetic modeling (first-order degradation, t₁/₂ = 8–12 hr) quantify degradation rates and identify critical stability parameters .
Q. What advanced techniques characterize unknown impurities exceeding ICH identification thresholds?
- Methodological Answer : Preparative HPLC isolates impurities (e.g., 50 mg scale, 20 mm column) for high-resolution MS (HRMS) and 2D NMR. For Impurity J (C22H27ClO7), heteronuclear single-quantum coherence (HSQC) confirmed methoxy pyranose linkage, while COSY spectra resolved coupling constants (J = 8.5 Hz). X-ray crystallography may resolve stereochemical ambiguities in tetrahydrofuran rings .
Data Contradiction Analysis
Q. How to address discrepancies in impurity profiles between API batches and formulated products?
- Methodological Answer : Cross-validate methods using matrix-matched calibration (API vs. tablet extract). For example, excipient interactions (e.g., lactose) may suppress Impurity K (m/z 579.12) signals in UV detection, necessitating LC-MS with charged aerosol detection (CAD). Statistical tools (ANOVA, p < 0.05) identify batch-to-batch variability, while accelerated stability studies (40°C/75% RH, 6 months) correlate impurity growth with storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
